

# 1-Cyclopropyl-1,3-butanedione chemical properties

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## Compound of Interest

Compound Name: 1-Cyclopropyl-1,3-butanedione

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An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **1-Cyclopropyl-1,3-butanedione**

## Abstract

**1-Cyclopropyl-1,3-butanedione** is a versatile  $\beta$ -dicarbonyl compound that serves as a valuable intermediate in organic synthesis. The presence of a strained cyclopropyl ring adjacent to a ketone functionality, combined with the inherent reactivity of the 1,3-dicarbonyl moiety, imparts unique chemical properties and synthetic potential. This guide provides a comprehensive analysis of its physicochemical characteristics, a detailed protocol for its synthesis via Claisen condensation, an exploration of its critical keto-enol tautomerism, and a review of its spectroscopic signature and reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in synthetic applications.

## Core Physicochemical Properties

**1-Cyclopropyl-1,3-butanedione**, with the CAS number 21573-10-4, is typically a colorless to light yellow liquid with a distinct aroma.<sup>[1]</sup> Its fundamental properties are summarized in the table below, providing a quantitative foundation for its handling and use in experimental design.

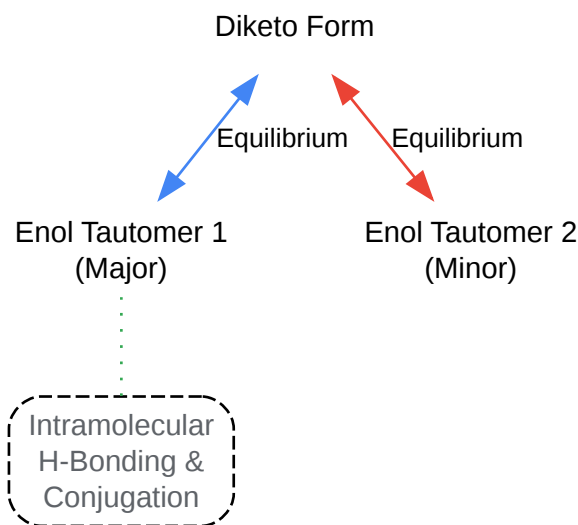
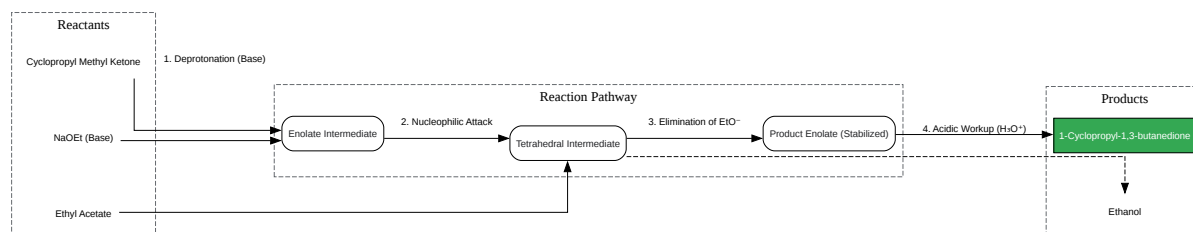
Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>2</sub>	[1][2]
Molar Mass	126.15 g/mol	[1][2]
Appearance	Colorless to light yellow oil/liquid	[1]
Boiling Point	68-70 °C at 12 Torr; 187-199 °C at 760 mmHg	[1][3][4]
Density	~1.10 g/cm <sup>3</sup> (predicted)	[1][4]
Flash Point	70.1 °C	[1][4]
Refractive Index	~1.476	[1]
pKa	9.63 ± 0.20 (predicted)	[1]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, Methanol	[1]

## Synthesis via Claisen Condensation

The most direct and widely employed synthesis of **1-cyclopropyl-1,3-butanedione** is the Claisen condensation.[5][6] This carbon-carbon bond-forming reaction occurs between an ester and an enolizable ketone in the presence of a strong base. In this specific case, cyclopropyl methyl ketone serves as the ketone component and ethyl acetate acts as both the reactant and the solvent.

## Mechanistic Rationale

The reaction is initiated by the deprotonation of the  $\alpha$ -carbon of cyclopropyl methyl ketone by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. The subsequent collapse of the tetrahedral intermediate eliminates the ethoxide leaving group, yielding the  $\beta$ -diketone product. The final deprotonation of the product by ethoxide is crucial as it forms a highly stabilized enolate, driving the equilibrium of the reaction forward. An acidic workup is required to neutralize the enolate and isolate the final product.



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Caption: Keto-enol tautomeric equilibrium in **1-cyclopropyl-1,3-butanedione**.

The position of this equilibrium is solvent-dependent. In non-polar solvents like CDCl<sub>3</sub>, the enol form is predominant due to the favorability of the intramolecular hydrogen bond. In more polar, protic solvents like methanol-d<sub>4</sub>, the keto tautomer is favored as the solvent can engage in intermolecular hydrogen bonding, disrupting the internal stabilization of the enol. [7]

## Spectroscopic Characterization

Spectroscopic analysis provides definitive evidence for the structure and the tautomeric equilibrium.

- **$^1\text{H}$  NMR Spectroscopy:** In a non-polar solvent, the spectrum is dominated by the enol form. Key signals include:
  - A broad signal far downfield ( $>15$  ppm) for the intramolecularly hydrogen-bonded enolic proton.
  - A singlet around 5.5-6.0 ppm for the vinyl proton.
  - A singlet around 2.1 ppm for the methyl protons.
  - A complex multiplet in the upfield region (0.5-1.2 ppm) for the cyclopropyl protons. The minor keto form would show a singlet around 3.7 ppm for the active methylene ( $\text{CH}_2$ ) protons flanked by the two carbonyls. The ratio of the tautomers can be calculated by comparing the integrals of the vinyl proton (enol) and the active methylene protons (keto).
- **Infrared (IR) Spectroscopy:** The IR spectrum provides clear indicators of the tautomeric mixture:
  - **Enol Form:** A very broad O-H stretching band from  $2500\text{-}3200\text{ cm}^{-1}$ , a conjugated C=O stretching vibration around  $1600\text{-}1640\text{ cm}^{-1}$ , and a C=C stretching band around  $1580\text{ cm}^{-1}$ .
  - **Keto Form:** Two distinct C=O stretching bands in the region of  $1700\text{-}1740\text{ cm}^{-1}$ . [8]
- **Mass Spectrometry:** Under electron ionization (EI), the mass spectrum would show a molecular ion ( $\text{M}^+$ ) peak at  $m/z = 126$ . Key fragmentation pathways would likely involve the loss of a methyl radical ( $\text{CH}_3^\bullet$ ,  $m/z = 111$ ), an acetyl group ( $\text{CH}_3\text{CO}^\bullet$ ,  $m/z = 83$ ), or the cyclopropyl group ( $\text{C}_3\text{H}_5^\bullet$ ,  $m/z = 85$ ).

## Reactivity and Synthetic Applications

The dual functionality of **1-cyclopropyl-1,3-butanedione** makes it a highly useful synthetic building block. [1]

- **Enolate Chemistry:** The acidic methylene protons (in the keto form) are easily removed by a base to form a stable, nucleophilic enolate. This enolate can participate in a wide range of C-C bond-forming reactions, including alkylations and acylations.
- **Heterocycle Synthesis:**  $\beta$ -Diketones are classic precursors for the synthesis of various heterocyclic systems. For example, condensation with hydrazines can yield pyrazoles, while reaction with hydroxylamine can produce isoxazoles. These motifs are common in pharmaceuticals and agrochemicals.
- **Cyclopropyl Ring Reactivity:** While the cyclopropyl ketone moiety is generally stable, the strained ring can undergo rearrangement or ring-opening under specific thermal, photochemical, or acidic conditions. [9] This provides an avenue for accessing more complex molecular scaffolds.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1-cyclopropyl-1,3-butanedione** presents several hazards.

- **GHS Classification:**
  - Causes skin irritation (H315). [2] \* May cause an allergic skin reaction (H317). [2] \* Very toxic to aquatic life with long-lasting effects (H410). [2]
- **Handling Recommendations:**
- Use in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [1] \* Avoid contact with skin, eyes, and clothing.
- Store in a tightly sealed container in a cool, dry place (recommended storage at 2-8°C). [1]

## Conclusion

**1-Cyclopropyl-1,3-butanedione** is a synthetically valuable molecule whose chemical behavior is dominated by the interplay between its  $\beta$ -dicarbonyl functionality and its cyclopropyl substituent. Its straightforward synthesis via Claisen condensation and the predictable nature

of its keto-enol tautomerism make it a reliable building block. A thorough understanding of its spectroscopic properties, reactivity, and handling requirements enables chemists to effectively utilize this compound for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

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